3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
CAS No.: 2091589-38-5
Cat. No.: VC3124279
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091589-38-5 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 3-amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one |
| Standard InChI | InChI=1S/C12H22N2O2/c13-7-4-11(15)14-8-3-6-12(10-14)5-1-2-9-16-12/h1-10,13H2 |
| Standard InChI Key | VRXBZERCJCNUPY-UHFFFAOYSA-N |
| SMILES | C1CCOC2(C1)CCCN(C2)C(=O)CCN |
| Canonical SMILES | C1CCOC2(C1)CCCN(C2)C(=O)CCN |
Introduction
Synthesis and Reactivity
The synthesis of compounds with spirocyclic structures typically involves multi-step organic synthesis techniques. These methods require precision and can be complex, often involving reactions that modify the functional groups to enhance biological activity or stability.
Biological Activity and Potential Applications
While specific biological activity data for 3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is not available, compounds with similar structures have shown potential in medicinal chemistry and pharmacology. The presence of amino and hydroxy groups suggests potential for interaction with biological targets, which could be beneficial in drug development.
Related Compounds and Their Activities
Compounds with similar spirocyclic structures have been studied for their biological activities. For example, compounds like 2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one exhibit potential in medicinal chemistry due to their functional groups.
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | 240401-09-6 | 0.89 | Hydroxy group; spirocyclic structure |
| tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane | 1209319-87-8 | 0.87 | Contains diazine moiety |
| tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine | 1179338-62-5 | 0.87 | Piperidine derivative; amino group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume